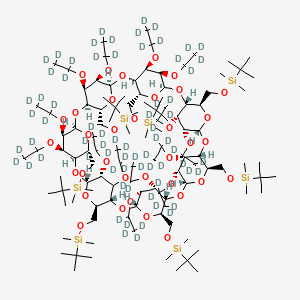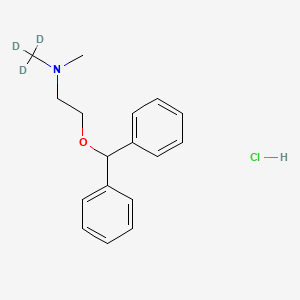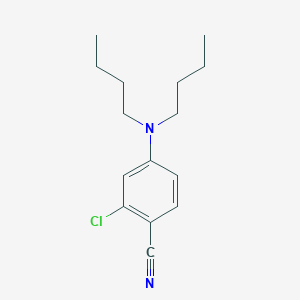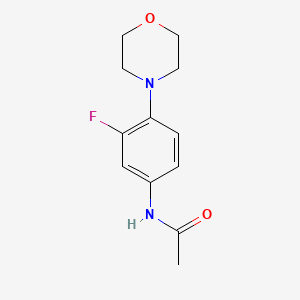
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is a derivative of beta-cyclodextrin, a cyclic oligosaccharide produced from starch via enzymatic conversion. This compound is isotope-labeled with deuterium, making it useful in various analytical and research applications. Beta-cyclodextrins are known for their ability to form inclusion complexes with a wide range of molecules, which makes them valuable in fields such as pharmaceuticals, food, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves multiple steps. The starting material, beta-cyclodextrin, undergoes selective protection and deprotection reactions to introduce the desired functional groups. The tert-butyldimethylsilyl (TBDMS) groups are introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The ethyl groups are introduced via alkylation reactions using ethyl iodide or ethyl bromide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The ethyl and TBDMS groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl iodide, tert-butyldimethylsilyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 has a wide range of scientific research applications:
Chemistry: Used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Biology: Employed in studies involving molecular recognition and host-guest chemistry.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin derivative allows it to encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
- Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications such as nuclear magnetic resonance (NMR) spectroscopy. The ethyl and TBDMS groups provide specific steric and electronic properties that can influence the compound’s inclusion complex formation and stability .
Eigenschaften
Molekularformel |
C112H224O35Si7 |
|---|---|
Molekulargewicht |
2398.0 g/mol |
IUPAC-Name |
tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1,1,2,2,2-pentadeuterioethoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91?,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3,50D2,51D2,52D2,53D2,54D2,55D2,56D2,57D2,58D2,59D2,60D2,61D2,62D2,63D2 |
InChI-Schlüssel |
YWJVRWNASWFZDF-OLGKIYBHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)


![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)





![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)



